

AP14145: A Technical Guide to its Pharmacological Profile

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Compound of Interest		
Compound Name:	AP14145	
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This technical guide provides an in-depth overview of the pharmacological profile of **AP14145**, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The information is compiled from preclinical studies and is intended to support further research and development efforts.

Core Pharmacological Profile

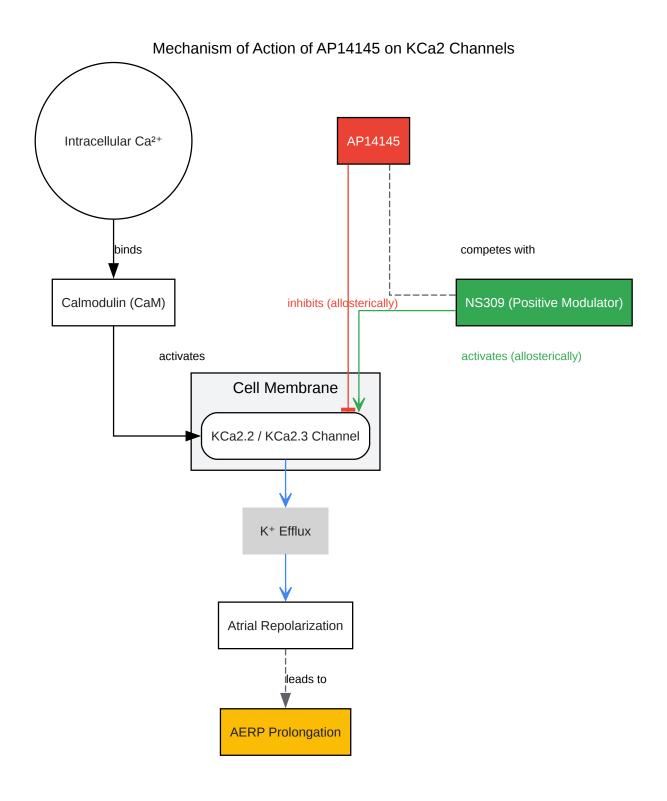
AP14145 is an investigational compound that has demonstrated potential as an atrial-selective antiarrhythmic agent. Its primary mechanism of action is the inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channels, which are key regulators of atrial repolarization.

Mechanism of Action

AP14145 acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the potassium pore but instead binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium (Ca²⁺).[1][2] This inhibitory effect is strongly dependent on the presence of two specific amino acids within the channel's inner pore: serine 508 (S508) and alanine 533 (A533).[1][2] By decreasing the calcium sensitivity, **AP14145** effectively reduces the potassium efflux through these channels during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][2]



The compound functionally competes with positive allosteric modulators of KCa2 channels, such as NS309. **AP14145** has been shown to reverse the channel activation mediated by NS309, further supporting its classification as a negative allosteric modulator.[1]



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AP14145 negative allosteric modulation of KCa2 channels.

Pharmacodynamics

The primary pharmacodynamic effect of AP14145 is the concentration-dependent prolongation of the atrial effective refractory period (AERP).[1][2] In preclinical models, this effect has been observed both ex vivo in isolated perfused hearts and in vivo in anesthetized rats.[1][3] Notably, AP14145 demonstrates functional atrial selectivity, meaning it prolongs atrial repolarization without significantly affecting ventricular repolarization, as measured by the QTc interval.[3] This profile suggests a reduced risk of ventricular proarrhythmias, a significant concern with many existing antiarrhythmic drugs.[3] Studies in porcine and goat models of atrial fibrillation (AF) have shown that AP14145 can terminate vernakalant-resistant AF and prevent its reinduction.[4][5][6]

Pharmacokinetics

Pharmacokinetic data for **AP14145** is limited. In a study involving Landrace pigs, a 5 mg/kg intravenous bolus injection resulted in a maximum plasma concentration (Cmax) of 8355 nmol/L and a plasma half-life (t½) of approximately 24.3 minutes.[4][7] The calculated polar surface area of **AP14145** is higher than that of other KCa2 modulators like NS8593, suggesting a lower propensity to cross the blood-brain barrier.[1] This is supported by in vivo studies where **AP14145** did not induce acute central nervous system (CNS) effects at doses that were effective in prolonging AERP.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for AP14145.

Table 1: In Vitro Potency and Efficacy



Parameter	Channel	Value	Species	Assay	Reference
IC ₅₀	hKCa2.2 (SK2)	1.1 ± 0.3 μM	Human	Patch Clamp	[1][2]
IC50	hKCa2.3 (SK3)	1.1 ± 0.3 μM	Human	Patch Clamp	[1][2][4]
EC ₅₀ of Ca ²⁺ (Control)	hKCa2.3	0.36 ± 0.02 μΜ	Human	Patch Clamp	[1][2]

| EC50 of Ca²⁺ (+10 μ M AP14145)| hKCa2.3 | 1.2 \pm 0.1 μ M | Human | Patch Clamp |[1][2] |

Table 2: In Vitro Selectivity Profile



Channel	Current	AP14145 Concentrati on	% Inhibition	Species	Reference
hKCa1.1 (BK)	-	10 μΜ	~50%	Human	[1][4]
hKCa3.1 (IK)	-	10 μΜ	No effect	Human	[4]
hERG (Kv11.1)	lKr	-	IC ₅₀ = 71.8 μΜ	Human	[3][4]
Kir3.1/Kir3.4	IKACh	-	IC ₅₀ = 9.3 μM	Human	[4][6]
Kv1.5	lKur	30 μΜ	Not significant	Human	[4][6]
Kv7.1/KCNE1	IKs	30 μΜ	Not significant	Human	[4][6]
Kv4.3/KChiP	Ito	30 μΜ	Not significant	Human	[4][6]
Kir2.1	IK1	30 μΜ	Not significant	Human	[4][6]
Nav1.5	INa	15 μΜ	Not significant	Human	[4][6]

| CaV1.2 | ICaL | 1-10 μ M | Not significant | Human |[4] |

Table 3: In Vivo and Ex Vivo Efficacy



Model	Parameter	Dose/Concentr ation	Effect	Reference
Anesthetized Rat (in vivo)	AERP	2.5 mg/kg i.v.	Significant prolongation	[1][4]
Anesthetized Rat (in vivo)	AERP	5.0 mg/kg i.v.	Significant prolongation	[1][4]
Isolated Perfused Rat Heart	AERP	10 μΜ	Increased duration	[1][4]
Anesthetized Guinea Pig (in vivo)	AERP	13.3 mg/kg	Increased to 113 ± 6 ms from 75 ± 3 ms	[3]
Anesthetized Guinea Pig (in vivo)	QTcB	13.3 mg/kg	No effect	[3]
Porcine AF Model	AF Termination	-	Effective in vernakalant-resistant AF	[4][6]

| Goat Persistent AF Model | AF Termination | 20 mg/kg/h infusion | Terminated AF in 83% of animals |[5]|

Table 4: Safety and Pharmacokinetic Parameters



Model	Parameter	Dose	Value	Reference
Mouse (in vivo)	CNS Effects	10 mg/kg	No apparent effects (Beam Walk Test)	[1][2]
Awake Goat (in vivo)	CNS Effects	5 mg/kg i.v.	Mild tremors	[5]
Landrace Pig (in vivo)	Cmax	5 mg/kg i.v.	8355 nmol/L	[4]

| Landrace Pig (in vivo) | t½ | 5 mg/kg i.v. | 24.3 minutes |[4][7] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Electrophysiology

This protocol was used to determine the potency, selectivity, and mechanism of action of **AP14145** on heterologously expressed KCa channels.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human KCa2.2 or KCa2.3 channels.
- Configuration: Inside-out patch-clamp.
- Pipette (External) Solution: Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH.
- Bath (Internal) Solution: Contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of EGTA and CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 400 nM). pH adjusted to 7.2 with KOH.
- Procedure:
 - Giga-ohm seals are formed between the patch pipette and the cell membrane.

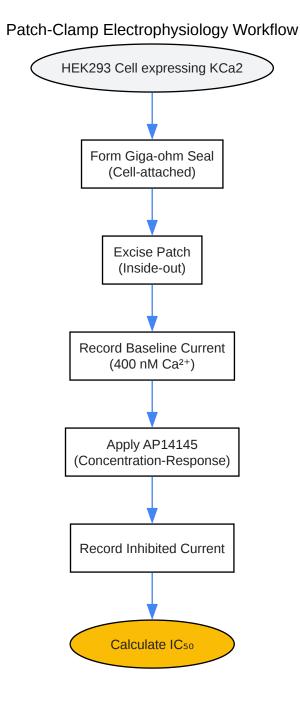
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- The patch is excised from the cell to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
- The membrane potential is held at -80 mV and ramped to +80 mV over 200 ms every 5 seconds to elicit KCa currents.
- A stable baseline current is established in a control internal solution containing 400 nM free Ca²⁺.
- **AP14145** is applied to the bath solution at increasing concentrations to determine the IC₅₀ value.
- \circ For mechanism of action studies, Ca²⁺ concentration-response curves are generated in the absence and presence of a fixed concentration of **AP14145** (e.g., 10 μ M) to determine the shift in the Ca²⁺ EC₅₀.
- \circ To test for functional competition, the KCa2 positive modulator NS309 (10 μ M) is first applied to activate the channel, followed by the co-application of **AP14145** (10 μ M).





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Workflow for determining **AP14145** potency via patch-clamp.

In Vivo Atrial Effective Refractory Period (AERP) Measurement

This protocol was used to assess the biological efficacy of **AP14145** in an anesthetized rat model.



- Animal Model: Male Sprague-Dawley rats.
- Anesthesia: Hypnorm/Midazolam cocktail administered subcutaneously.
- Surgical Procedure:
 - The rat is placed on a heating pad to maintain body temperature.
 - A tracheotomy is performed to facilitate breathing.
 - The right jugular vein is cannulated for intravenous drug administration.
 - A thoracotomy is performed to expose the heart.
 - A custom-made stimulation electrode is placed on the right atrial appendage.
 - ECG electrodes are placed to monitor cardiac activity.
- Stimulation Protocol:
 - The atrium is paced with a train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).
 - A premature stimulus (S2) is introduced after the S1 train.
 - The S1-S2 interval is progressively decreased in 2 ms steps until the S2 stimulus fails to elicit a response (atrial capture).
 - The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
- Procedure:
 - A stable baseline AERP is measured.
 - A bolus of AP14145 (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle is administered via the jugular vein.
 - AERP is measured at fixed time points post-injection (e.g., 1, 3, 5, 10 minutes) to determine the time course of the drug's effect.



In Vivo AERP Measurement Workflow Anesthetize Rat **Surgical Preparation** (Cannulation, Thoracotomy) Place Atrial Pacing & ECG Electrodes Measure Baseline AERP (S1-S2 Pacing Protocol) Inject AP14145 or Vehicle (i.v.) Measure AERP at Time Intervals Post-Injection Analyze Change in AERP from Baseline

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